
N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound is synthesized using specific methods and has a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors for Metal Ions
Compounds related to "N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide" have been investigated for their ability to act as fluorescent sensors. A study explored benzimidazole/benzothiazole-based azomethines' solvatochromic behavior, revealing their potential as emissive sensors in aggregated states. These molecules demonstrated notable sensitivity and selectivity towards Al3+/Zn2+ ions, highlighting their application in detecting these analytes (G. Suman et al., 2019).
Antimicrobial and Antioxidant Activities
A study on 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives containing various heterocyclic rings showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives displayed potent ABTS scavenging activities, with certain compounds found to be more effective than standard treatments against specific bacteria, showcasing their potential in antimicrobial applications (E. Menteşe, S. Ülker, B. Kahveci, 2015).
Anticonvulsant Activity
Research on the anticonvulsant activity of imidazo and benzimidazole analogues, including structures similar to "this compound", has identified compounds with potential efficacy against seizures. These studies contribute to the ongoing search for new anticonvulsant drugs, expanding the therapeutic options for treating epilepsy (J. Kelley et al., 1995).
Anticancer Agents
A series of novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, similar in structural motif to "this compound", were synthesized and evaluated for their cytotoxic activities against cervical and breast cancer cell lines. The study identified compounds with potent activity, comparable to doxorubicin, indicating their potential as anticancer agents (K. K. Vallri et al., 2020).
Synthesis and Characterization for Drug Discovery
Several studies have focused on the synthesis and characterization of compounds structurally related to "this compound". These efforts aim to explore novel synthetic routes, understand reaction mechanisms, and identify compounds with potential pharmaceutical applications. For example, unusual synthesis mechanisms have been reported, contributing to the development of candidate molecules for drug discovery (A. Jha, 2005).
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-15-4-2-1-3-13(15)11-20-16(22)12-5-7-14(8-6-12)21-10-9-19-17(21)23/h1-10H,11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNUEYGRZPYOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
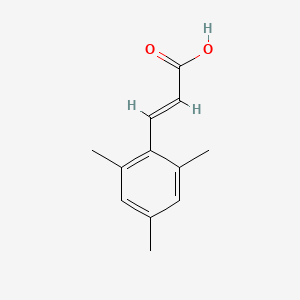
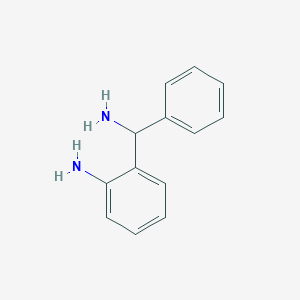
![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2592452.png)
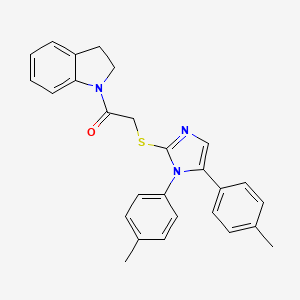
![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2592458.png)
methanone](/img/structure/B2592459.png)
![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592460.png)
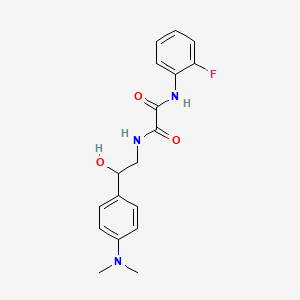
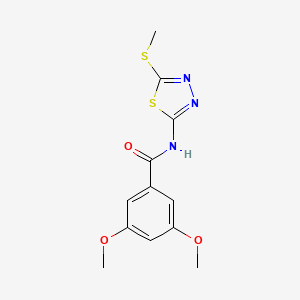

![3-(cyclopropylmethoxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine-1-carboxamide](/img/structure/B2592468.png)
![4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine](/img/structure/B2592471.png)

![ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/no-structure.png)
